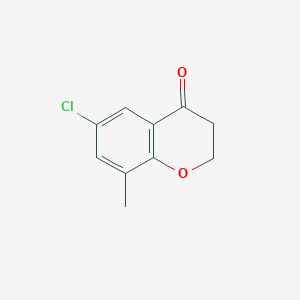
6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
説明
“6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound. It has a molecular formula of C10H10O2 . This compound belongs to the class of organic compounds known as coumarins and derivatives .
Synthesis Analysis
The synthesis of coumarin systems, including “6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by its IUPAC Standard InChI: InChI=1S/C10H10O2/c1-7-2-4-9-8 (6-7)3-5-10 (11)12-9/h2,4,6H,3,5H2,1H3 .科学的研究の応用
Reaction Pathways and Derivatives Synthesis
This compound serves as a precursor in novel chemical synthesis methods and the preparation of various derivatives. For example, chromones and their derivatives react with hydroxylamine in anhydrous methanol, leading to the formation of chromone oximes and isoxazoles, showcasing the compound's versatility in organic synthesis (Szabó et al., 1986). Additionally, the synthesis and crystallization studies of its derivatives highlight its potential in forming stable structures with diverse chemical functionalities, contributing to the field of crystallography and material science (Thinagar et al., 2003).
Antioxidant Properties
The chromone core structure, including derivatives like 6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one, exhibits significant antioxidant properties. These properties are crucial in neutralizing active oxygen species and interrupting free radical processes, which are fundamental in preventing cell impairment and various diseases. The antioxidant potential of chromone derivatives, including their ability to scavenge radicals, has been thoroughly reviewed, emphasizing the importance of specific functional groups in enhancing this activity (Yadav et al., 2014).
Chemical Structure and Molecular Dynamics
The compound's chemical structure facilitates the study of molecular dynamics and interactions. For instance, its derivatives' crystal structure analysis provides insights into molecular conformation, stability, and intermolecular hydrogen bonding, enhancing our understanding of compound behavior in solid states. Such analyses contribute to the fields of medicinal chemistry and drug design by enabling the prediction of compound reactivity and bioavailability (Salam et al., 2021).
Phototransformation Studies
Phototransformation studies of chromone derivatives, including the reaction pathways under photoirradiation, shed light on the compound's behavior under specific conditions. This knowledge can be applied in the development of photoresponsive materials and understanding the degradation processes of chromone-based compounds in environmental settings (Gupta et al., 1995).
特性
IUPAC Name |
6-chloro-8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQTQFZRIHBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)
![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
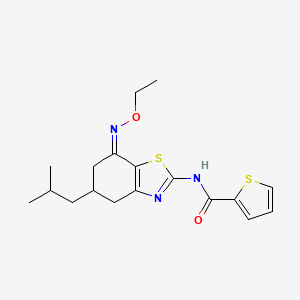

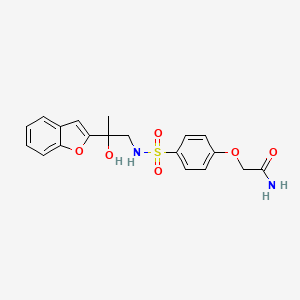
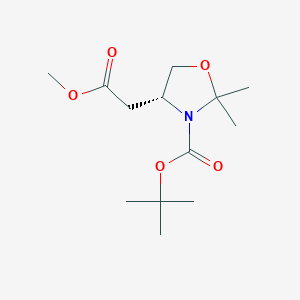

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)

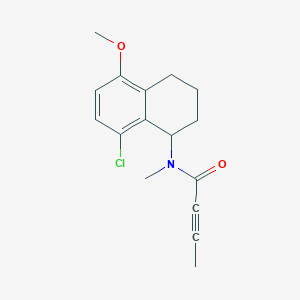


![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)